![molecular formula C10H6N2OS B7723545 1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7723545.png)
1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
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Overview
Description
1H-1benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of 1H-1benzothiolo[3,2-d]pyrimidin-4-one makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1benzothiolo[3,2-d]pyrimidin-4-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with formamide under acidic conditions to form the desired pyrimidinone ring . Another approach includes the use of isothiocyanates and hydrazine derivatives to achieve the cyclization .
Industrial Production Methods
Industrial production of 1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as solvent-free reactions to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-1benzothiolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Cyclooxygenase-2 Inhibition: The compound inhibits the activity of cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Nitric Oxide Synthase Inhibition: It also inhibits inducible nitric oxide synthase, reducing the production of nitric oxide, a mediator of inflammation.
Intercellular Adhesion Molecule-1 Suppression: The compound suppresses the expression of intercellular adhesion molecule-1, which plays a role in the inflammatory response.
Comparison with Similar Compounds
1H-1benzothiolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one : This compound has a similar core structure but with different substituents, leading to variations in its chemical reactivity and biological activities .
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine ring structure but differs in its biological activities and applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring and exhibit different pharmacological properties.
The uniqueness of 1H-1benzothiolo[3,2-d]pyrimidin-4-one lies in its specific combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSRGZWWJLTQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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